DO-264
Overview
Description
DO264 is a synthetic organic compound known for its role as an inhibitor of the enzyme alpha/beta-hydrolase domain-containing protein 12. This enzyme is involved in the hydrolysis of lysophosphatidylserine, a type of lipid found in cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DO264 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the pyridinyl-piperidinyl intermediate: This involves the reaction of 3-chloro-4-(trifluoromethoxy)phenol with 2-chloro-4-pyridinecarboxaldehyde in the presence of a base to form the corresponding pyridinyl intermediate.
Coupling with piperidine: The pyridinyl intermediate is then reacted with piperidine to form the pyridinyl-piperidinyl intermediate.
Thiourea formation: The final step involves the reaction of the pyridinyl-piperidinyl intermediate with thiourea to form DO264
Industrial Production Methods: The industrial production of DO264 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: DO264 undergoes various chemical reactions, including:
Oxidation: DO264 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: DO264 can participate in substitution reactions, where one of its functional groups is replaced by another group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms .
Scientific Research Applications
DO264 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the biological functions of alpha/beta-hydrolase domain-containing protein 12.
Biology: DO264 is used to investigate the role of lysophosphatidylserine in cell signaling and membrane dynamics.
Industry: DO264 is used in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
DO264 exerts its effects by inhibiting the enzyme alpha/beta-hydrolase domain-containing protein 12. This inhibition prevents the hydrolysis of lysophosphatidylserine, leading to an accumulation of this lipid in cell membranes. The increased levels of lysophosphatidylserine can modulate various cellular processes, including immune responses and cell death pathways. DO264 has been shown to increase levels of chemokines and cytokines, such as chemokine ligand 3, chemokine ligand 4, tumor necrosis factor-alpha, and interleukin-1 beta, in macrophages .
Comparison with Similar Compounds
DO263: Another inhibitor of alpha/beta-hydrolase domain-containing protein 12, but with different potency and selectivity.
DO265: A compound with similar structure but different functional groups, leading to variations in biological activity.
DO266: An analog of DO264 with modifications in the pyridinyl or piperidinyl moieties
Uniqueness of DO264: DO264 is unique due to its high potency and selectivity for alpha/beta-hydrolase domain-containing protein 12. It has been extensively studied for its immunostimulatory effects and its ability to potentiate ferroptotic cell death in cancer cells. Its unique structure allows it to interact specifically with the active site of the enzyme, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQDBPBBQPLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.